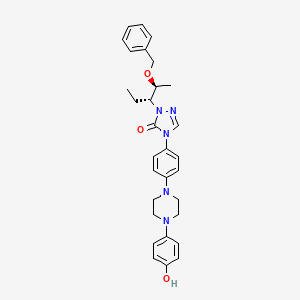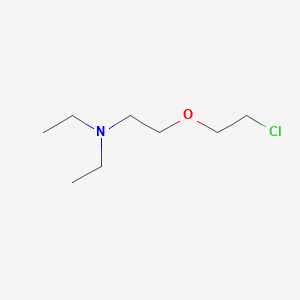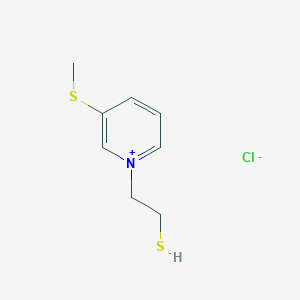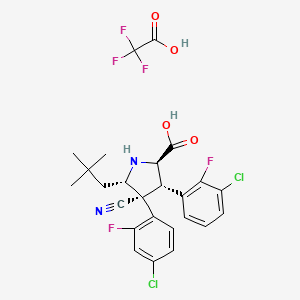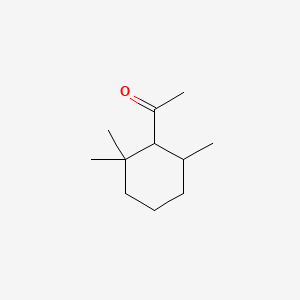
1-(2,2,6-Trimethylcyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,6-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O and a molecular weight of 168.276 g/mol . It is a ketone derivative characterized by the presence of a cyclohexyl ring substituted with three methyl groups at positions 2, 2, and 6, and an ethanone group at position 1. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)ethanone typically involves the catalytic hydrogenation of a trimethylcyclohexyl precursor. One common method includes the hydrogenation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol using a rhodium catalyst under specific conditions . The reaction is carried out at elevated temperatures and pressures to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalyst, reaction temperature, and pressure are critical factors in maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,2,6-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Ethyl-2,2,6-trimethylcyclohexane: A similar compound with an ethyl group instead of an ethanone group.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Another related compound with a butanone group.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
1-(2,2,6-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3 |
InChI 键 |
LGEFCQRTSXYJAD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1C(=O)C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
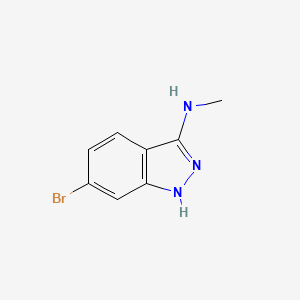
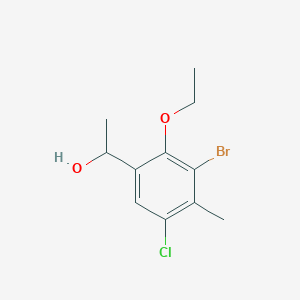
![2-[(4-Methoxyphenyl)methyl]-4-methylphenol](/img/structure/B8584355.png)
![N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B8584362.png)
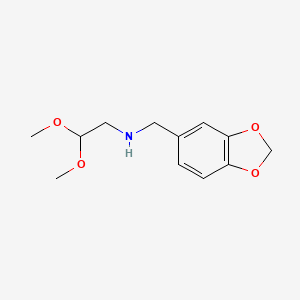
![ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8584383.png)
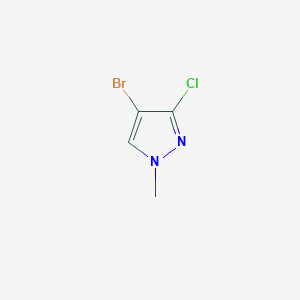
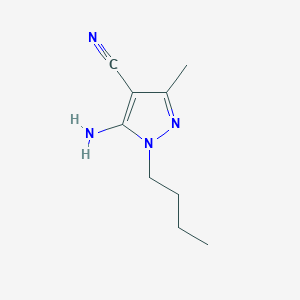
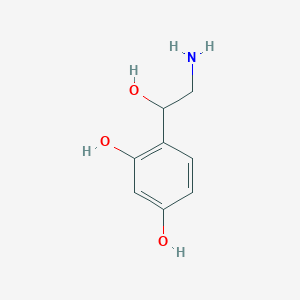
![2-Methyl-1,6-dioxaspiro[4.4]nonane-2-carbaldehyde](/img/structure/B8584406.png)
